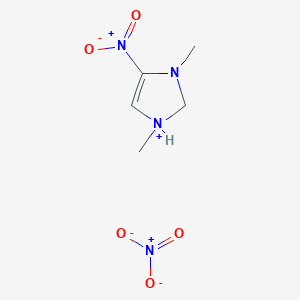
1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms This particular compound is characterized by the presence of two methyl groups, a nitro group, and a nitrate ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate typically involves the reaction of 1,3-dimethylimidazole with nitric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1,3-dimethylimidazole and nitric acid.
Reaction Conditions: The reaction is carried out at a temperature range of 0-5°C to prevent decomposition of the product.
Procedure: 1,3-dimethylimidazole is slowly added to a solution of nitric acid under constant stirring. The reaction mixture is then allowed to react for a specific period, followed by neutralization and purification steps to isolate the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects.
Comparison with Similar Compounds
1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate can be compared with other imidazole derivatives such as:
1,3-Dimethylimidazole: Lacks the nitro and nitrate groups, resulting in different chemical properties and reactivity.
4-Nitroimidazole: Contains a nitro group but lacks the methyl groups, leading to variations in its biological activity.
1,3-Dimethyl-2-imidazolidinone: A structurally similar compound with different functional groups, affecting its applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
828268-70-8 |
|---|---|
Molecular Formula |
C5H10N4O5 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
1,3-dimethyl-4-nitro-1,2-dihydroimidazol-1-ium;nitrate |
InChI |
InChI=1S/C5H9N3O2.NO3/c1-6-3-5(8(9)10)7(2)4-6;2-1(3)4/h3H,4H2,1-2H3;/q;-1/p+1 |
InChI Key |
HAWZPOLCZUDZFQ-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+]1CN(C(=C1)[N+](=O)[O-])C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


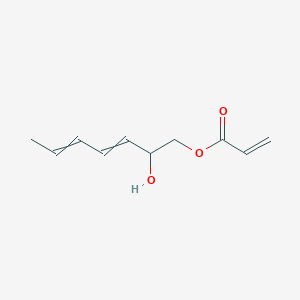
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
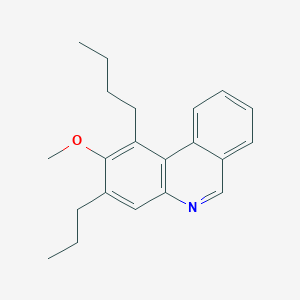
![3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B14216626.png)
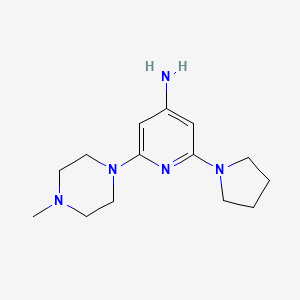
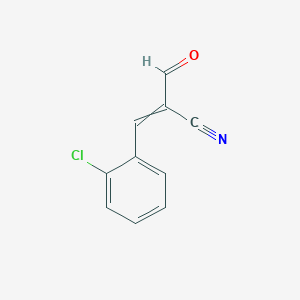
![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
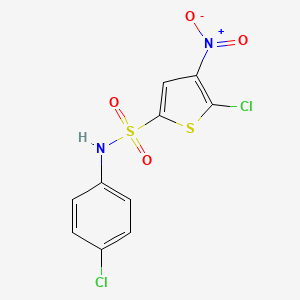
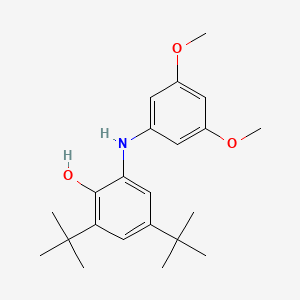
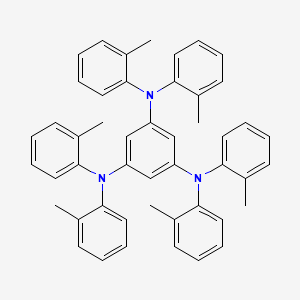
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)

![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)
